Phenindamine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phendimetrazine tartrate is a phenylalkylamine sympathomimetic amine, chemically related to amphetamines. It is primarily used as an anorexigenic agent in the short-term management of exogenous obesity. The compound works by stimulating the central nervous system, which increases heart rate and blood pressure, thereby reducing appetite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phendimetrazine tartrate is synthesized through a series of chemical reactions involving the condensation of phenylacetone with methylamine, followed by cyclization to form the morpholine ring. The final product is then reacted with tartaric acid to form the tartrate salt .
Industrial Production Methods: In industrial settings, the synthesis of phendimetrazine tartrate involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Phendimetrazine tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenmetrazine.
Reduction: Reduction reactions can convert phendimetrazine tartrate to its corresponding amine.
Substitution: Various substitution reactions can occur on the phenyl ring or the morpholine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic or basic conditions
Major Products:
Oxidation: Phenmetrazine.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of phendimetrazine
Scientific Research Applications
Phendimetrazine tartrate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Investigated for its potential use in treating obesity and related metabolic disorders.
Industry: Utilized in the formulation of weight loss medications and dietary supplements
Mechanism of Action
Phendimetrazine tartrate acts by stimulating the release of norepinephrine and dopamine in the brain, which suppresses appetite and increases metabolic rate. It binds to and reverses the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft. This action results in the activation of the alpha-adrenergic system, which contributes to its appetite-suppressive effects .
Comparison with Similar Compounds
Phendimetrazine tartrate is often compared with other sympathomimetic amines such as phentermine and phenmetrazine:
Phentermine: Similar in its appetite-suppressive effects but differs in its chemical structure and duration of action.
Phenmetrazine: A metabolite of phendimetrazine, it has similar pharmacological effects but is less commonly used due to its higher potential for abuse
Uniqueness: Phendimetrazine tartrate’s unique combination of appetite suppression and metabolic stimulation, along with its specific binding to norepinephrine and dopamine transporters, distinguishes it from other weight loss medications .
Properties
CAS No. |
569-59-5 |
---|---|
Molecular Formula |
C16H23NO7 |
Molecular Weight |
341.36 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO.C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;1-,2-/m01/s1 |
InChI Key |
VEPOHXYIFQMVHW-PVJVQHJQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
569-59-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
82-88-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenindamine Tartrate; Pernovine, Plegine, Phenindamine, Nolahist; Thephorin; Phenindamine tartrate; Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate; Phenindamine hydrogen tartrate; Phenindamine tartrate (USAN); Phenindamine tartrate [USAN]; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.